molecular formula C15H15N3O B2855130 5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 860784-72-1

5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No. B2855130
M. Wt: 253.305
InChI Key: ADFJDRXUKAHTAY-UHFFFAOYSA-N
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Description

5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of intracellular calcium release and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Understanding Xenobiotic Exposure through Dietary Assessment

A pilot study aimed to assess the intake of xenobiotics derived from food processing, such as heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs), which are structurally or functionally related to many complex organic compounds including 5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. This research highlights the significance of understanding the presence and intake levels of these compounds due to their potential implications for health, particularly in relation to cancer risks. The study utilized food frequency questionnaires and cooking method assessments to estimate xenobiotic intake among adult volunteers, emphasizing the need for dietary adjustments to minimize health risks associated with these compounds (Zapico et al., 2022).

Carcinogenic Heterocyclic Amines in Cooked Foods

Research on the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating a normal diet underscores the continuous human exposure to these compounds through dietary sources. The study's findings on the detection of specific amines in urine samples post consumption of cooked foods serve as a crucial reminder of the dietary routes through which humans are exposed to potentially hazardous compounds, including those structurally related to 5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. These insights are pivotal for developing strategies to mitigate exposure risks (Ushiyama et al., 1991).

The Role of Diet in Exposure to Mutagenic Compounds

Investigations into the dietary intake of heterocyclic aromatic amines (HCA) and their association with cancer risk highlight the complex interactions between diet, mutagenic compound exposure, and health outcomes. These studies provide a framework for understanding how dietary choices influence the level of exposure to compounds with potential carcinogenicity, which is relevant for compounds with similar properties or applications in scientific research (Rohrmann & Becker, 2002).

properties

IUPAC Name

5-(1,5,6-trimethylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-6-12-13(7-10(9)2)18(3)15(17-12)11-4-5-14(19)16-8-11/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJDRXUKAHTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331733
Record name 5-(1,5,6-trimethylbenzimidazol-2-yl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1,5,6-trimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

CAS RN

860784-72-1
Record name 5-(1,5,6-trimethylbenzimidazol-2-yl)-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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